![molecular formula C7H5ClF3N3 B1482639 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091686-07-4](/img/structure/B1482639.png)
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a similar precursor. The trifluoromethyl, chloromethyl, and nitrile groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chloromethyl group. The nitrile group could also participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could impart some degree of polarity to the molecule, potentially affecting its solubility and boiling/melting points .Scientific Research Applications
Regioselective Functionalization
The compound can act as a model substrate for regioselective functionalization . This process is essential for creating complex molecules with high precision, which is vital in synthetic chemistry for producing specific isomers of a compound.
Antimicrobial Agents
Derivatives of this compound have shown potential as antimicrobial agents . Research in this area could lead to the discovery of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance.
Radical Trifluoromethylation
This compound can be involved in radical trifluoromethylation, a process that introduces the trifluoromethyl group into carbon-centered radicals . This reaction is valuable for modifying the electronic properties of molecules, which can be beneficial in various chemical synthesis applications.
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science or a similar field, its properties would likely depend on its electronic structure .
Future Directions
properties
IUPAC Name |
2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODXQIUTWKOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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